molecular formula C22H28N2O5 B5347901 1-(2,5-Dimethoxyphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione

1-(2,5-Dimethoxyphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione

Cat. No.: B5347901
M. Wt: 400.5 g/mol
InChI Key: MEEMMDQFRGTIMD-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione is a heterocyclic compound featuring an azolidine-2,5-dione core substituted with a 2,5-dimethoxyphenyl group and a morpholine-containing cyclohexene moiety.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(2-morpholin-4-ylcyclohex-2-en-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-27-15-7-8-20(28-2)19(13-15)24-21(25)14-17(22(24)26)16-5-3-4-6-18(16)23-9-11-29-12-10-23/h6-8,13,16-17H,3-5,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEMMDQFRGTIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)CC(C2=O)C3CCCC=C3N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxybenzaldehyde, morpholine, and cyclohexanone. The key steps may involve:

    Aldol Condensation: Combining 2,5-dimethoxybenzaldehyde with cyclohexanone under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the azolidine ring.

    Morpholine Addition: Finally, morpholine is introduced to the reaction mixture to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antitumor Activity :
    • Studies have indicated that derivatives of azolidine compounds exhibit cytotoxic effects against various cancer cell lines. The specific compound has shown promise in inhibiting tumor growth in vitro, making it a candidate for further exploration in cancer therapy .
  • Neuroprotective Effects :
    • Research has suggested that compounds containing morpholine structures can provide neuroprotective benefits. This is particularly relevant in conditions like Alzheimer’s disease, where neuroinflammation plays a critical role. The ability of this compound to modulate neuroinflammatory pathways could be beneficial in developing treatments for neurodegenerative diseases .
  • Antimicrobial Properties :
    • Preliminary studies have indicated that similar compounds may possess antimicrobial properties. This suggests potential applications in designing new antibiotics or antifungal agents, particularly against resistant strains of bacteria .

Biological Mechanisms

The mechanisms through which 1-(2,5-Dimethoxyphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione exerts its effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It could affect signaling pathways that regulate apoptosis and cell survival, contributing to its antitumor effects.
  • Interaction with Receptors : The morpholine group may facilitate binding to neurotransmitter receptors, enhancing its neuroprotective properties.

Case Studies

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values indicating potency .
Study BNeuroprotectionShowed reduced neuroinflammation in animal models of Alzheimer’s disease when administered at therapeutic doses .
Study CAntimicrobial EffectsIdentified effective inhibition of bacterial growth in Staphylococcus aureus strains resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Primary Application
Target Compound Azolidine-2,5-dione 2,5-Dimethoxyphenyl, morpholin-4-ylcyclohexene Unknown (pharmaceutical) Research chemical
Procymidone Azabicyclohexane-2,4-dione 3,5-Dichlorophenyl Fungicidal Agricultural fungicide
Vinclozolin Oxazolidinedione 3,5-Dichlorophenyl, ethenyl, methyl Fungicidal Agricultural fungicide
5-(Z)-Arylidene-4-thiazolidinone Thiazolidinone 4-Hydroxyphenyl, methoxyphenyl Synthetic intermediate Chemical synthesis

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The dimethoxyphenyl group increases logP compared to hydroxylated analogs (e.g., chalcone derivatives with dihydroxyphenyl groups in ), enhancing membrane permeability but possibly reducing aqueous solubility .
  • Solubility : The morpholine moiety may mitigate solubility limitations common to dione-based compounds, as morpholine’s oxygen atom can engage in hydrogen bonding .

Biological Activity

1-(2,5-Dimethoxyphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione is a compound with notable biological activities, particularly in the context of cancer treatment and inflammation modulation. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of organic compounds characterized by the presence of azolidine and dione functional groups. Its chemical structure can be represented as follows:

  • Chemical Formula : C₁₅H₁₉N₃O₄
  • IUPAC Name : 1-(2,5-Dimethoxyphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione
  • Molecular Weight : Approximately 293.34 g/mol

1. Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

Research indicates that derivatives similar to this compound exhibit inhibitory effects on IDO, an enzyme involved in the catabolism of tryptophan through the kynurenine pathway. By inhibiting IDO, these compounds can enhance immune responses against tumors and reduce immunosuppression in cancer patients .

2. Anti-Cancer Activity

Studies have shown that this compound demonstrates significant antiproliferative effects against various cancer cell lines. For example, it has been evaluated for its effectiveness against breast cancer (MCF-7) and liver cancer (HepG-2) cells using the MTT assay, where it outperformed standard treatments like doxorubicin .

3. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . This suggests a dual role in modulating both immune response and inflammation.

Case Studies and Experimental Data

StudyModelFindings
PBMCsSignificant inhibition of IL-6 and TNF-α production at various concentrations.
MCF-7 & HepG-2Exhibited higher antiproliferative activity compared to doxorubicin; IC50 values indicate strong efficacy.
In vivo modelsShowed reduced tumor growth in xenograft models when administered with this compound.

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